4-Methyl-1-decanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

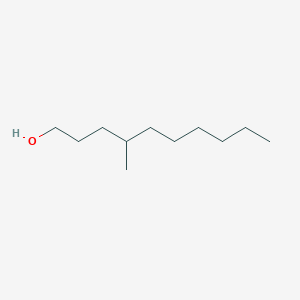

4-Methyl-1-decanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a decane chain. The molecular formula of this compound is C11H24O, and it has a molecular weight of 172.31 g/mol . This compound is a colorless liquid with a mild odor and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: 4-Methyl-1-decanol can be synthesized through several methods. One common method involves the reduction of 4-Methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced via the hydrogenation of 4-Methyl-1-decanoic acid. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process .

化学反応の分析

Types of Reactions: 4-Methyl-1-decanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When oxidized, this compound can form 4-Methyl-1-decanal or 4-Methyl-1-decanoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions .

Reduction: As an alcohol, this compound can be reduced to its corresponding alkane, 4-Methyldecane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with hydrogen halides (HX) to form this compound halides.

Major Products:

- Oxidation: 4-Methyl-1-decanal, 4-Methyl-1-decanoic acid

- Reduction: 4-Methyldecane

- Substitution: this compound halides

科学的研究の応用

4-Methyl-1-decanol has several scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a solvent and intermediate in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the effects of long-chain alcohols on cellular processes and membrane dynamics.

Medicine: Although not widely used in medicine, this compound can serve as a model compound for studying the pharmacokinetics and metabolism of long-chain alcohols.

Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and lubricant. It is also employed in the production of fragrances and flavors .

作用機序

The mechanism of action of 4-Methyl-1-decanol involves its interaction with cellular membranes and proteins. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport.

At the molecular level, this compound can interact with specific proteins and enzymes, altering their activity and function. These interactions can modulate metabolic pathways and cellular responses, making this compound a valuable tool for studying membrane dynamics and protein function .

類似化合物との比較

- 1-Decanol

- 2-Decanol

- 3-Decanol

- 4-Methyl-2-decanol

- 4-Methyl-3-decanol

生物活性

4-Methyl-1-decanol is a branched-chain alcohol that has garnered attention for its potential biological activities. This compound, belonging to the family of higher alcohols, is primarily studied for its applications in various fields, including pharmaceuticals, cosmetics, and as a solvent. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

This compound (C11H24O) is characterized by its long carbon chain and a methyl group at the fourth position. Its structure contributes to its hydrophobic properties, influencing its interaction with biological membranes and proteins.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that higher alcohols, including this compound, possess antimicrobial properties. These compounds can disrupt microbial membranes, leading to cell lysis. A study demonstrated that certain alcohols exhibit varying degrees of antibacterial activity against common pathogens.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in immune cells exposed to inflammatory stimuli .

- Skin Penetration Enhancer : Due to its ability to alter skin barrier properties, this compound is investigated as a penetration enhancer in transdermal drug delivery systems. It improves the permeation of therapeutic agents through the skin by disrupting lipid structures in the stratum corneum.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various alcohols found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through dilution methods, revealing effective concentrations for inhibiting bacterial growth.

| Compound | MIC (mg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| 0.8 | Escherichia coli | |

| 1.0 | Pseudomonas aeruginosa |

Anti-inflammatory Properties

In a controlled study involving mouse models subjected to UVB radiation, treatment with formulations containing this compound showed a reduction in inflammatory markers compared to controls. Specifically, TNF-α levels were reduced by approximately 30% in treated groups, indicating potential therapeutic benefits in managing skin inflammation .

Skin Penetration Enhancement

Research on transdermal drug delivery systems demonstrated that formulations containing this compound significantly increased the permeation of model drugs through human skin samples. The enhancement ratio was noted to be up to threefold compared to control formulations without the alcohol.

特性

IUPAC Name |

4-methyldecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-8-11(2)9-7-10-12/h11-12H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZLPOXCLAVPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602096 |

Source

|

| Record name | 4-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408309-43-3 |

Source

|

| Record name | 4-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。